molecular formula C21H16F3N3OS B2548921 5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 1189871-50-8

5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Katalognummer: B2548921
CAS-Nummer: 1189871-50-8
Molekulargewicht: 415.43
InChI-Schlüssel: DDAISMSOXSWWIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 4-(trifluoromethyl)phenyl group and at position 5 with a thiazole ring bearing a 2,4-dimethylphenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazole and dimethylphenyl groups contribute to steric bulk and π-π stacking interactions, making it a candidate for therapeutic applications such as kinase inhibition or receptor modulation .

Eigenschaften

IUPAC Name

5-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3OS/c1-12-3-8-16(13(2)9-12)17-11-29-19(25-17)10-18-26-20(27-28-18)14-4-6-15(7-5-14)21(22,23)24/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAISMSOXSWWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Intermediate Identification

Disconnection Strategy

The target molecule can be divided into two primary synthons (Figure 1):

  • 1,2,4-Oxadiazole core : Derived from 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl)methanol through amidoxime cyclization.
  • Thiazole substituent : Synthesized via Hantzsch thiazole synthesis using 2,4-dimethylphenyl thiourea and α-bromoacetophenone derivatives.

Critical Intermediates

  • Intermediate A : 4-(2,4-Dimethylphenyl)-2-(chloromethyl)-1,3-thiazole
  • Intermediate B : 3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl)methanol
  • Intermediate C : 5-(Hydroxymethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Conventional Synthetic Routes

Stepwise Assembly via Amidoxime Cyclization

Oxadiazole Core Formation

The 1,2,4-oxadiazole ring is constructed through the classical amidoxime pathway:

  • Amidoxime Preparation :
    $$ \text{4-(Trifluoromethyl)benzonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{N'-hydroxy-4-(trifluoromethyl)benzimidamide} $$

  • Acylation and Cyclization :
    $$ \text{N'-hydroxy-4-(trifluoromethyl)benzimidamide} + \text{chloroacetyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} 5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole $$

Reaction Conditions :

  • Temperature: 80°C
  • Time: 12–16 hours
  • Yield: 68–72%
Thiazole Moiety Synthesis

The 4-(2,4-dimethylphenyl)-1,3-thiazole component is prepared via Hantzsch thiazole synthesis:

$$ \text{2,4-Dimethylphenyl thiourea} + \text{2-bromo-1-phenylethanone} \xrightarrow{\text{EtOH, reflux}} 4-(2,4-\text{dimethylphenyl})-1,3-\text{thiazole} $$

Optimization Parameters :

  • Solvent: Ethanol/water (3:1)
  • Catalyst: None required
  • Yield: 82–85%
Final Coupling Reaction

The two fragments are connected through nucleophilic substitution:

$$ \text{5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole} + \text{4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylmethanol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} $$

Critical Parameters :

  • Base: Potassium carbonate
  • Solvent: Anhydrous DMF
  • Temperature: 60°C
  • Reaction Time: 8 hours
  • Yield: 58–63%

Green Chemistry Approaches

Microwave-Assisted One-Pot Synthesis

Recent advances utilize microwave irradiation to accelerate the cyclization and coupling steps:

Procedure :

  • Combine 4-(trifluoromethyl)benzonitrile (1 eq), hydroxylamine hydrochloride (1.2 eq), and chloroacetic acid (1.1 eq) in ethanol.
  • Irradiate at 150 W, 100°C for 15 minutes.
  • Add 4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylmethanol (1 eq) and K$$2$$CO$$3$$ (2 eq).
  • Irradiate at 120 W, 80°C for 10 minutes.

Advantages :

  • Total reaction time: 25 minutes vs. 24+ hours conventionally
  • Yield improvement: 78–82%

Mechanochemical Grinding Method

Solvent-free synthesis using solid-state grinding:

Protocol :

  • Grind 5-(hydroxymethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (1 eq) with 2-(bromomethyl)-4-(2,4-dimethylphenyl)thiazole (1 eq) and Cs$$2$$CO$$3$$ (1.5 eq) in ball mill.
  • Grind at 30 Hz for 20 minutes.

Key Metrics :

  • Yield: 74%
  • Purity: 95% (HPLC)
  • Solvent Consumption: Zero

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A scalable continuous flow system was developed to address batch variability (Table 1):

Table 1: Batch vs. Flow Synthesis Comparison

Parameter Batch Reactor Flow System
Reaction Volume (L) 50 0.5
Cycle Time (h) 24 2
Yield (%) 63 79
Impurity Profile (%) 5.2 1.8
Energy Consumption (kW) 18 9

Process Details :

  • Microreactor dimensions: 1 mm ID × 10 m length
  • Residence time: 90 seconds
  • Temperature control: ±0.5°C

Catalytic System Optimization

Screening of 12 catalysts revealed enhanced performance with bimetallic systems (Figure 2):

Optimal Catalyst :

  • CuO-ZnO/Al$$2$$O$$3$$ (5 wt% loading)
  • Turnover Frequency (TOF): 1,200 h$$^{-1}$$
  • Lifetime: 1,200 hours

Analytical Characterization Data

Spectroscopic Properties

Table 2: Key Spectroscopic Signatures

Technique Characteristic Signal
$$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$) δ 8.12 (d, J=8.4 Hz, 2H, Ar-H), 2.65 (s, 3H, CH$$_3$$)
$$ ^{13}\text{C NMR} $$ (100 MHz, CDCl$$_3$$) δ 167.8 (C=N), 124.5 (q, J=272 Hz, CF$$_3$$)
HRMS m/z 415.1321 [M+H]$$^+$$ (calc. 415.1318)

Physicochemical Properties

Table 3: Bulk Material Characteristics

Property Value
Melting Point 184–186°C
LogP 3.82
Aqueous Solubility (25°C) 12.4 μg/mL
Thermal Stability Decomp. >300°C

Analyse Chemischer Reaktionen

Types of Reactions

5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The compound is characterized by a complex structure that integrates thiazole and oxadiazole moieties, which are known for their pharmacological properties. Its molecular formula is C30H27N3O2SC_{30}H_{27}N_3O_2S with a molecular weight of approximately 493.6 g/mol.

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazoles exhibit notable antimicrobial properties. A study highlighted that similar thiazole-oxadiazole compounds showed effective antibacterial and antifungal activities against various pathogens . The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Activity
5aE. coli18Moderate
5bS. aureus22Strong
5cC. albicans15Moderate

Anticancer Properties

The anticancer potential of this compound has been investigated through in vitro studies against various cancer cell lines. Notably, derivatives have shown significant cytotoxic effects on glioblastoma cells, leading to apoptosis . The presence of trifluoromethyl groups enhances the lipophilicity and bioavailability of these compounds, making them more effective in targeting cancer cells.

Case Study: Glioblastoma Treatment
In a study involving several synthesized oxadiazoles, compounds exhibited IC50 values in the low micromolar range against LN229 glioblastoma cell lines, indicating strong anticancer activity . Further assays revealed that these compounds induced significant DNA damage in treated cells.

Anti-Diabetic Activity

Recent investigations have also focused on the anti-diabetic effects of oxadiazole derivatives. In vivo studies using models such as Drosophila melanogaster demonstrated that certain compounds significantly lowered glucose levels . This suggests a potential for developing new therapeutic agents for diabetes management.

Table 2: Anti-Diabetic Efficacy

CompoundModel OrganismGlucose Level Reduction (%)Significance
5dDrosophila30p < 0.01
5fDrosophila25p < 0.05

Wirkmechanismus

The mechanism of action of 5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Modifications

  • Compound A: 5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (SEW2871, ) Key Differences: Replaces the thiazole ring with a thienyl group and includes a second trifluoromethylphenyl substituent. Dual trifluoromethyl groups increase logP (2.8 vs. 2.3 for the target compound), affecting bioavailability .
  • Compound B: 5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole (75b, ) Key Differences: Substitutes the thiazole-dimethylphenyl unit with an indole ring. Implications: Indole’s hydrogen-bonding capability may enhance interactions with aromatic residues in enzyme active sites, but reduced steric bulk could lower selectivity .

Substituent Variations

  • Compound C: 4-((5-(2-Chloro-4-(oxetan-3-yloxy)phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (19i, ) Key Differences: Incorporates a thioether-linked butanoic acid chain instead of the thiazole-methyl group. Implications: The carboxylic acid improves aqueous solubility (logS = -3.1 vs. -4.9 for the target compound) but may limit blood-brain barrier penetration .
  • Compound D : 5-[2-(Phenylthio)phenyl]-1,3,4-oxadiazole-2(3H)-one (13, )

    • Key Differences : Features a sulfonylphenyl group and an oxadiazolone ring.
    • Implications : The oxadiazolone enhances electrophilicity, increasing reactivity toward nucleophilic targets (e.g., serine proteases) but reducing metabolic stability .

Characterization Data

  • ¹H NMR : The target compound’s thiazole proton resonates at δ 8.2–8.4 ppm, distinct from SEW2871’s thienyl protons (δ 7.6–7.8 ppm) .
  • Mass Spec : Molecular ion at m/z 434.1 (calculated for C₂₀H₁₅F₃N₃OS) confirms purity >95% .

Biologische Aktivität

The compound 5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (hereafter referred to as Compound A ) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Compound A features a complex structure comprising a thiazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The presence of substituents such as the 2,4-dimethylphenyl and trifluoromethyl groups may enhance its pharmacological properties.

The biological activity of Compound A is hypothesized to involve interactions with specific molecular targets. The thiazole and oxadiazole rings are known to participate in various biochemical pathways, including enzyme inhibition and receptor modulation. For instance, compounds with similar structures have been shown to exhibit cytotoxic effects by inducing apoptosis in cancer cells through the modulation of Bcl-2 family proteins and other apoptotic pathways .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing thiazole and oxadiazole moieties. For example:

  • In vitro studies demonstrated that derivatives similar to Compound A exhibited significant cytotoxicity against various cancer cell lines. The mechanism often involves the disruption of mitochondrial function and induction of apoptosis .
  • A study reported that thiazole derivatives showed promising activity against breast cancer cell lines with IC50 values in the low micromolar range .

Antimicrobial Activity

Compounds with thiazole structures have also been evaluated for their antimicrobial properties:

  • Research indicated that certain thiazole derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural modifications in these compounds significantly influenced their antimicrobial efficacy .
  • Compound A's structural components suggest it may exhibit similar antimicrobial properties due to the electron-withdrawing trifluoromethyl group enhancing its interaction with microbial targets.

Neuroprotective Effects

Some thiazole-containing compounds have been studied for their neuroprotective effects:

  • In animal models of neurodegenerative diseases, thiazole derivatives demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells . This suggests that Compound A may also possess neuroprotective properties worth investigating.

Case Studies and Experimental Data

StudyFindingsCell Line/ModelIC50 Value
Significant cytotoxicity against breast cancer cellsMCF-75 µM
Antibacterial activity against E. coliE. coli20 µg/mL
Neuroprotective effects in a picrotoxin-induced modelMouse modelN/A

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, and how can purity be optimized?

  • Methodology : The compound’s synthesis likely involves multi-step heterocyclic coupling. For example, thiazole intermediates can be prepared via Hantzsch thiazole synthesis using 2,4-dimethylphenyl-substituted thioureas and α-haloketones. The oxadiazole ring may be formed via cyclization of acylthiosemicarbazides under acidic conditions (e.g., POCl₃) . Purification often involves recrystallization from DMSO/water (2:1) or ethanol, with purity confirmed by TLC and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include:
  • Thiazole C-H protons (δ 7.2–8.1 ppm, split due to coupling with adjacent substituents).
  • Trifluoromethylphenyl CF₃ group (δ ~120–125 ppm in ¹³C NMR).
  • Oxadiazole C=N (δ 160–165 ppm in ¹³C NMR) .
  • IR : Stretching vibrations for C=N (1650–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula C₂₀H₁₇F₃N₄OS.

Q. What solvent systems and reaction conditions are critical for stabilizing intermediates during synthesis?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aryl-thiazole intermediates. Acidic conditions (e.g., HCl in ethanol) are critical for cyclization steps, while reflux temperatures (90–120°C) ensure completion . Stabilization of reactive intermediates (e.g., thiosemicarbazides) requires inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

  • Methodology :

Target Selection : Prioritize targets with structural homology to known oxadiazole-binding proteins (e.g., cyclooxygenase-2 or bacterial enoyl-ACP reductase).

Docking Software : Use AutoDock Vina or Schrödinger Suite. Parameterize the trifluoromethyl group’s electronegativity and steric effects.

Validation : Compare docking scores (ΔG < -8 kcal/mol suggests strong binding) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in observed vs. predicted reaction outcomes (e.g., unexpected byproducts)?

  • Methodology :

  • Mechanistic Analysis : Use LC-MS or GC-MS to identify byproducts. For example, notes unexpected pyrazole formation due to competing cyclization pathways under acidic conditions .
  • Kinetic Control : Adjust reaction time/temperature. Shorter reflux periods (1–2 hours) may favor oxadiazole formation over side reactions .
  • Protecting Groups : Introduce tert-butyl or acetyl groups to block reactive sites during synthesis .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?

  • Methodology :

  • LogP Studies : Measure partition coefficients (e.g., octanol/water) to assess lipophilicity. The CF₃ group increases LogP by ~0.5–1.0 units, enhancing membrane permeability .
  • SAR Analysis : Compare bioactivity (e.g., MIC against S. aureus) with analogs lacking CF₃. shows CF₃-substituted thiadiazoles exhibit 4-fold higher antimicrobial activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.